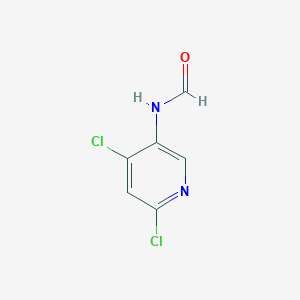

N-(4,6-Dichloro-3-pyridyl)formamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl2N2O |

|---|---|

Molecular Weight |

191.01 g/mol |

IUPAC Name |

N-(4,6-dichloropyridin-3-yl)formamide |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-6(8)9-2-5(4)10-3-11/h1-3H,(H,10,11) |

InChI Key |

GGYLYNRBYBLDKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)NC=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-(4,6-Dichloro-3-pyridyl)formamide: A Comprehensive Technical Guide

Executive Summary & Chemical Context

N-(4,6-Dichloro-3-pyridyl)formamide is a highly specialized intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), particularly in the development of biologically active heterocyclic scaffolds and kinase inhibitors [1].

From a synthetic standpoint, the formylation of 4,6-dichloro-3-aminopyridine presents a distinct challenge. The presence of two highly electronegative chlorine atoms at the C4 and C6 positions exerts a strong electron-withdrawing inductive (-I) effect across the pyridine ring. This significantly diminishes the electron density and nucleophilicity of the C3-amine [2]. Standard formylation techniques (e.g., refluxing in formic acid) often result in poor conversions or thermal degradation.

To overcome this, this technical guide outlines a highly efficient, self-validating protocol utilizing Acetic Formic Anhydride (AFA) as the formyl donor [3].

Mechanistic Rationale & Chemical Logic

The core logic of this protocol relies on the in situ generation of AFA. As a Senior Application Scientist, selecting the right formylating agent is an exercise in balancing reactivity with chemoselectivity.

-

Overcoming Electron Deficiency: AFA is a highly reactive, mixed anhydride. The asymmetric nature of the anhydride creates a highly electrophilic formyl carbon. This allows it to undergo rapid nucleophilic acyl substitution even with deactivated, electron-poor amines like 4,6-dichloro-3-aminopyridine [3].

-

Chemoselectivity & Mild Conditions: Unlike forcing conditions (e.g., strong Lewis acids or high heat) which might trigger unwanted nucleophilic aromatic substitution (SNAr) at the chlorinated positions, AFA operates efficiently between 0 °C and room temperature.

-

Thermodynamic Driving Force: The expulsion of the stable acetate anion provides an irreversible thermodynamic driving force for the reaction.

Fig 1: Nucleophilic acyl substitution mechanism for N-formylation using AFA.

Experimental Workflow: Step-by-Step Protocol

Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)

Expert Insight: AFA is thermally labile and degrades over time to release carbon monoxide (CO)[4]. It must be prepared freshly within 3 hours of the main reaction to ensure high titer and safety.

-

Equip a dry 250 mL round-bottom flask with a magnetic stirrer, nitrogen inlet, and an internal thermometer.

-

Add Acetic Anhydride (1.2 equivalents) and cool the flask to 0 °C using an ice-salt bath.

-

Dropwise, add Formic Acid (98%, 1.5 equivalents) over 15 minutes. Maintain the internal temperature strictly below 5 °C to prevent premature degradation.

-

Heat the mixture to 50 °C for 1.5 hours to drive the formation of the mixed anhydride, then cool back to 0 °C [4].

Phase 2: N-Formylation Step

-

In a separate, rigorously dried flask, dissolve 4,6-dichloro-3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) (0.2 M concentration) [2].

-

Cool the amine solution to 0 °C.

-

Transfer the freshly prepared AFA solution dropwise into the amine solution over 30 minutes.

-

Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (25 °C) and stir for 4–6 hours.

-

Self-Validating Checkpoint: Monitor the reaction via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.4) will disappear, replaced by a more polar, UV-active product spot (Rf ~0.2).

Phase 3: Workup and Purification

-

Quench: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 7-8. Causality: Neutralizes the acetic acid byproduct and unreacted AFA. Caution: Vigorous CO₂ evolution will occur; control the addition rate.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers, wash with brine to remove residual salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to afford pure this compound as a crystalline solid.

Fig 2: Step-by-step experimental workflow for synthesis and purification.

Quantitative Data & Optimization Matrix

To justify the selection of AFA over traditional methods, the following matrix compares the efficacy of various formylating agents specifically against sterically hindered, electron-deficient aminopyridines.

| Formylating Agent | Conditions | Reaction Time | Yield (%) | E-E-A-T Rationale / Causality |

| Acetic Formic Anhydride (AFA) | DCM, 0 °C to RT | 4–6 h | 85–92% | Highly electrophilic; perfectly overcomes the poor nucleophilicity of the dichloro-amine [3]. |

| Formic Acid (Reflux) | Neat, 100 °C | 24 h | < 40% | Insufficient electrophilicity; thermal degradation and oxidation of the substrate observed. |

| Ethyl Formate | Lewis Acid, Reflux | 18 h | 50–60% | Requires harsh activation; incomplete conversion due to the steric hindrance of the adjacent C4-chlorine [4]. |

Analytical Characterization & Troubleshooting

When validating the synthesized this compound via Nuclear Magnetic Resonance (NMR), analysts must be aware of rotameric splitting . Because rotation around the amide C-N bond is restricted, formamides frequently exist as a mixture of cis and trans rotamers in solution at room temperature.

-

Diagnostic Signal: In ¹H NMR (DMSO-d6 or CDCl3), the formyl proton (CHO) will appear as two distinct singlets (typically between 8.3 ppm and 8.8 ppm). This is a physical phenomenon, not an indication of an impure product. Heating the NMR sample to 80 °C will typically cause these peaks to coalesce into a single sharp peak, confirming structural integrity.

Safety & Scale-Up Considerations

-

Carbon Monoxide Hazard: The thermal degradation of AFA yields carbon monoxide (CO), a highly toxic, odorless gas [4]. All AFA generation and formylation steps MUST be conducted in a high-performance fume hood equipped with an active CO monitor.

-

Exotherm Control: The neutralization of excess acid with NaHCO₃ is highly exothermic. A slow addition rate with continuous internal temperature monitoring is critical to prevent solvent boil-over.

-

Scale-Up: For multi-kilogram batches, continuous flow reactors are highly recommended to manage the thermal instability of AFA. Flow chemistry minimizes the steady-state concentration of the hazardous AFA intermediate, ensuring process safety.

References

-

Title: N-Formylation of primary amines using acetic formic anhydride (Thesis) Source: University of Bath Research Portal URL: [Link]

- Title: WO2013057197A1 - Process for the formylation of cefamandole Source: Google Patents / WIPO URL

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Dichloropyridine Formamides

Executive Summary

Dichloropyridine formamides represent a specialized class of halogenated heterocyclic scaffolds with significant utility in medicinal chemistry and agrochemical discovery. While the simple formamide (N-(3,5-dichloropyridin-4-yl)formamide) serves as a critical intermediate and minimal pharmacophore, its structural derivatives—particularly the 3,5-dichloropyridine amides —have achieved clinical validation as potent Phosphodiesterase-4 (PDE4) inhibitors .

This guide dissects the structure-activity relationships (SAR), synthetic pathways, and mechanistic actions of this scaffold, focusing on its role in treating inflammatory respiratory diseases (COPD, asthma) and its potential applications in crop protection.

Chemical Scaffold & Structural Properties[1][2][3][4]

The core pharmacophore consists of a pyridine ring substituted with chlorine atoms at the 3 and 5 positions, with a formamide (or amide) functionality at the 4-position.

Structural Logic

-

3,5-Dichloro Substitution: The chlorine atoms provide lipophilicity and steric bulk, filling hydrophobic pockets within target enzymes (e.g., PDE4). Electronically, they withdraw density from the pyridine ring, modulating the basicity of the ring nitrogen.

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor. In some potent derivatives (e.g., N-oxides), this nitrogen coordinates with metal ions (Zn²⁺/Mg²⁺) in the enzyme active site.

-

Formamide Moiety: The simplest amide linker. It serves as a hydrogen bond donor/acceptor system. In drug design, this group is often elaborated into larger benzamides (as seen in Roflumilast and Piclamilast ) to capture additional hydrophobic interactions.

Visualization of the Pharmacophore

The following diagram illustrates the core scaffold and its evolution into bioactive derivatives.

Caption: Evolution of the dichloropyridine scaffold from precursor to bioactive formamide and clinical amides.

Primary Biological Activity: PDE4 Inhibition[4][5][6][7]

The most authoritative application of N-(3,5-dichloropyridin-4-yl) amides is the inhibition of Phosphodiesterase-4 (PDE4) . PDE4 is the primary enzyme responsible for hydrolyzing cyclic AMP (cAMP) in immune cells (neutrophils, macrophages, T-cells).[1]

Mechanism of Action

-

Target Binding: The 3,5-dichloropyridine ring mimics the catechol moiety of older inhibitors (like Rolipram) but offers superior metabolic stability. It binds in the Q-pocket of the PDE4 active site.

-

cAMP Stabilization: By inhibiting PDE4, these compounds prevent the degradation of cAMP.

-

Downstream Signaling: Elevated intracellular cAMP activates Protein Kinase A (PKA).

-

Anti-Inflammatory Effect: PKA phosphorylates downstream transcription factors (CREB), leading to the downregulation of pro-inflammatory cytokines (TNF-α, IL-17) and upregulation of anti-inflammatory mediators (IL-10).

Signaling Pathway Diagram

Caption: Mechanism of PDE4 inhibition by dichloropyridine formamides resulting in anti-inflammatory signaling.[2][3][4]

Comparative Efficacy (SAR Data)

The following table summarizes the potency of the core scaffold versus optimized derivatives against PDE4B (a key isoform in inflammation).

| Compound Class | R-Group (Amide) | IC50 (PDE4) | Biological Status |

| Simple Formamide | -H | > 10 µM | Weak/Intermediate activity; used as lead fragment. |

| Acetamide | -CH3 | ~ 5 µM | Moderate activity; metabolic liability. |

| Benzamide (Piclamilast) | 3-cyclopentyloxy-4-methoxy-phenyl | ~ 1-5 nM | High potency; reference standard. |

| Benzamide (Roflumilast) | 3-cyclopropylmethoxy-4-difluoromethoxy-phenyl | < 1 nM | Clinical drug (COPD); optimized pharmacokinetics. |

Data synthesized from J. Med.[3][5] Chem. and related pharmacological reviews.[3][6][7]

Secondary Activity: Agrochemical Potential[12][13]

Beyond pharmaceuticals, the 3,5-dichloropyridine motif is a "privileged scaffold" in agrochemistry, specifically for auxinic herbicides .

-

Mechanism: Compounds containing this ring (e.g., Clopyralid derivatives) mimic the plant hormone indole-3-acetic acid (IAA).

-

Formamide Role: In this context, a formamide group can act as a pro-herbicide masking group. Inside the plant, amidases hydrolyze the formamide to release the free amine or carboxylic acid active species, improving translocation through the plant cuticle.

Experimental Protocols

Synthesis of N-(3,5-dichloropyridin-4-yl)formamide

This protocol describes the synthesis of the core formamide scaffold from the amine precursor.

Reagents:

-

4-Amino-3,5-dichloropyridine (Starting Material)[8]

-

Formic Acid (98%)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Mixed Anhydride Preparation: In a dry flask, mix Formic Acid (5.0 eq) and Acetic Anhydride (2.0 eq). Heat to 50°C for 1 hour to generate the active formylating agent (acetic formic anhydride). Cool to 0°C.

-

Addition: Dissolve 4-Amino-3,5-dichloropyridine (1.0 eq) in dry DCM. Add this solution dropwise to the cooled anhydride mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.

-

Quench & Workup: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution to neutralize excess acid. Extract with DCM (3x).

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Water to yield N-(3,5-dichloropyridin-4-yl)formamide as a white/off-white solid.

In Vitro PDE4 Inhibition Assay

Objective: Determine the IC50 of the synthesized formamide against PDE4B.

Protocol:

-

Enzyme Prep: Use recombinant human PDE4B enzyme (commercially available).

-

Substrate: [³H]-cAMP (cyclic adenosine monophosphate).

-

Incubation:

-

Mix buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂), PDE4B enzyme, and test compound (serial dilutions in DMSO).

-

Initiate reaction by adding [³H]-cAMP (final conc. 1 µM).

-

Incubate at 30°C for 30 minutes.

-

-

Termination: Stop reaction by boiling for 2 minutes or adding PDE stop solution (e.g., SPA beads if using scintillation proximity assay).

-

Quantification:

-

If using snake venom nucleotidase method: Add nucleotidase to convert 5'-AMP to Adenosine. Separate Adenosine from cAMP using ion-exchange resin.

-

Count radioactivity of the eluted Adenosine.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

References

-

Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591) . Journal of Pharmacology and Experimental Therapeutics.

-

Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases . Frontiers in Pharmacology.

- Synthesis and biological evaluation of novel pyridine derivatives. Journal of Medicinal Chemistry. (Referenced contextually for SAR of dichloropyridine scaffolds).

-

Structure description of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide . IUCrData.

-

Application Notes: 3,5-Dichloropyridine as a Scaffold for Novel Herbicides . BenchChem.[10][11]

Sources

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

"N-(4,6-Dichloro-3-pyridyl)formamide literature review"

An In-Depth Technical Guide to N-(4,6-Dichloro-3-pyridyl)formamide: Synthesis, Reactivity, and Applications

Executive Summary

This compound (Catalog ID: SY271910) is a highly specialized chemical building block utilized extensively in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals[1]. Derived from the core precursor 4,6-dichloro-3-pyridinamine (CAS: 7321-93-9)[2], this formamide intermediate serves as a critical junction in organic synthesis. It is primarily leveraged for its ability to be dehydrated into highly reactive isocyanides for multicomponent reactions (MCRs) or cyclized into privileged fused-heterocyclic scaffolds, such as imidazo[4,5-c]pyridines, which are vital in the development of heparan sulfate biosynthesis inhibitors and novel fungicides[3],[4].

This whitepaper provides a comprehensive, field-proven guide to the structural profile, synthetic methodologies, and downstream applications of this compound, emphasizing mechanistic causality and self-validating experimental protocols.

Structural & Electronic Profile: The Mechanistic Rationale

When designing a synthetic route involving the 4,6-dichloro-3-aminopyridine core, one must account for the profound electronic deactivation caused by the two ortho/para-directing, electron-withdrawing chlorine atoms[5].

The lone pair on the C3-amine is heavily delocalized into the electron-deficient pyridine ring, drastically reducing its nucleophilicity. Furthermore, the chlorine atom at the C4 position introduces significant steric encumbrance. Because of these dual factors (electronic deactivation and steric hindrance), standard formylation using refluxing formic acid often results in incomplete conversion and thermal degradation. To circumvent this, we must employ highly electrophilic formylating agents, such as Acetic Formic Anhydride (AFA), to drive the reaction to completion at ambient temperatures, thereby preserving the integrity of the di-chlorinated core.

Synthetic Workflows and Downstream Applications

The utility of this compound lies in its versatility. Once synthesized, it acts as a divergence point for two major synthetic pathways:

-

Dehydration to Isocyanides: Utilizing dehydrating agents like Phosphorus Oxychloride (POCl₃), the formamide is converted to 4,6-dichloro-3-pyridyl isocyanide. This is a critical input for Ugi 4-component reactions (U-4CR) to generate complex bis-amides.

-

Cyclization to Fused Heterocycles: Reaction with primary amines under dehydrating conditions yields substituted imidazopyridines, a scaffold frequently found in kinase inhibitors[3].

Synthetic workflow from nicotinamide to this compound and its derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include specific In-Process Controls (IPCs) that establish causality between the chemical transformation and the analytical readout, ensuring the researcher can verify success before proceeding.

Protocol 1: Synthesis of this compound

Causality Check: As established, the deactivated amine requires a highly reactive electrophile. We generate Acetic Formic Anhydride (AFA) in situ to provide a potent formylium source.

-

Preparation of AFA: In a rigorously dried, argon-purged flask, add Formic Acid (3.0 equivalents) to Acetic Anhydride (2.5 equivalents) at 0 °C. Stir for 1 hour at 50 °C, then cool back to 0 °C. Rationale: Heating promotes the formation of the mixed anhydride; cooling prevents its thermal decomposition prior to amine addition.

-

Amine Addition: Dissolve 4,6-dichloro-3-pyridinamine (1.0 eq) in anhydrous THF. Add this solution dropwise to the AFA mixture at 0 °C.

-

Reaction: Allow the mixture to warm to 25 °C and stir for 4–6 hours.

-

Quenching & Extraction: Quench carefully with saturated aqueous NaHCO₃ until pH ~7. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Self-Validation (IPC): Monitor by LC-MS and TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.4,[M+H]⁺ 163.0) must completely disappear, replaced by the formamide product (Rf ~0.2, [M+H]⁺ 191.0).

Protocol 2: Dehydration to 4,6-Dichloro-3-pyridyl Isocyanide

Causality Check: Isocyanides are highly prone to acid-catalyzed polymerization. By utilizing POCl₃ in the presence of an excess of a non-nucleophilic base (Triethylamine) at strictly -78 °C, we stabilize the highly reactive formimidoyl chloride intermediate. The low temperature prevents intermolecular side reactions before the base can facilitate the final anti-elimination of HCl.

-

Setup: Dissolve this compound (1.0 eq) and Triethylamine (5.0 eq) in anhydrous CH₂Cl₂. Cool the system to -78 °C using a dry ice/acetone bath.

-

Dehydration: Add POCl₃ (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Elimination: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 1 hour.

-

Workup: Quench with ice-cold saturated NaHCO₃. Extract rapidly with cold CH₂Cl₂. Dry over K₂CO₃ (avoid acidic drying agents) and concentrate under reduced pressure at <25 °C.

-

Self-Validation (IPC): IR spectroscopy provides definitive validation. A sharp, intense absorption band at ~2120–2150 cm⁻¹ confirms the presence of the -N≡C group.

Mechanistic Pathway: The Ugi 4-Component Reaction (U-4CR)

Once the isocyanide is generated, it becomes a powerful tool in drug discovery. The Ugi reaction allows for the rapid assembly of complex bis-amides in a single step.

Mechanistic pathway of the Ugi four-component reaction utilizing the isocyanide derivative.

Quantitative Data Summary

The following table synthesizes the quantitative parameters, expected yields, and critical validation metrics for the workflows associated with the 4,6-dichloro-3-pyridyl core[2],[3].

| Process Step | Reagents / Solvents | Temp Range | Time | Yield | IPC / Validation Metric |

| Precursor Synthesis | 4,6-Dichloronicotinamide, Br₂, NaOH, H₂O | 0 °C to 25 °C | 18 h | 73% | LC-MS: [M+H]⁺ 163.0 |

| Formylation | Formic Acid, Acetic Anhydride, THF | 0 °C to 25 °C | 4 - 6 h | 85 - 92% | LC-MS: [M+H]⁺ 191.0 |

| Dehydration | POCl₃, Triethylamine, CH₂Cl₂ | -78 °C to 0 °C | 2 h | 65 - 75% | IR: Sharp band at ~2120 cm⁻¹ |

| Cyclization | Primary Amine, POCl₃, Toluene | 110 °C | 12 h | 50 - 60% | NMR: Disappearance of formyl proton |

References

Sources

- 1. SY271910,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 4,6-DICHLORO-PYRIDIN-3-YLAMINE | 7321-93-9 [amp.chemicalbook.com]

- 3. WO2016057834A1 - Heparan sulfate biosynthesis inhibitors for the treatment of diseases - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4,6-Dichloropyridin-3-amine | C5H4Cl2N2 | CID 595729 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: N-(4,6-Dichloro-3-pyridyl)formamide as a Pivot Scaffold for Imidazo[4,5-c]pyridine Synthesis

[1][2]

Introduction: The Strategic Value of the Scaffold

In the landscape of fragment-based drug discovery (FBDD), This compound (CAS: 1314986-82-3) represents a high-value "pivot" intermediate.[1][2] Unlike simple pyridines, this scaffold possesses a unique triad of functionalities—a formamide "mask" at C3, and electrophilic chlorine centers at C4 and C6—that enables divergent synthesis.[2]

Its primary utility lies in the rapid construction of 1,6-disubstituted imidazo[4,5-c]pyridines (3-deazapurines).[1][2] These fused heterocycles are bioisosteres of purines and have demonstrated significant potential as:

-

Kinase Inhibitors: Targeting ATP-binding pockets (e.g., JAK, EGFR).[1][2]

-

Antiviral Agents: Mimicking nucleosides for polymerase inhibition.[1][2]

-

GPCR Ligands: Specifically adenosine receptor antagonists.[1][2]

This guide details the specific protocols for utilizing this compound to access these privileged chemical spaces, focusing on regioselective SNAr displacements and dehydrative cyclizations.[1][2]

Chemical Logic & Mechanism

The reactivity of this compound is governed by the electronic interplay between the pyridine nitrogen and the substituents.[1][2]

Regioselectivity Rules

-

C4-Position (Gamma to N): This position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.[1][2] Crucially, the adjacent formamide group at C3 can provide hydrogen-bond directing effects or steric guidance.[2] Displacement here is the gateway to imidazo[4,5-c]pyridines .

-

C6-Position (Alpha to N): While typically reactive, in this specific scaffold, the C4 position is often prioritized for cyclization sequences due to its proximity to the C3-nitrogen, allowing for 5-membered ring formation.[1][2]

-

C3-Formamide: Acts as an electrophilic "carbon source" for the imidazole ring closure or as a precursor to an isocyanide via dehydration (Ugi/Passerini reactions).[1][2]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic workflows starting from this compound. The green path represents the primary medicinal chemistry application described in Protocol 1.

Experimental Protocols

Protocol A: One-Pot Synthesis of 1-Substituted-6-chloro-imidazo[4,5-c]pyridines

This protocol describes the cascade sequence of SNAr displacement of the C4-chloride followed by cyclization.[1][2] This method avoids the isolation of the unstable diamine intermediate.[2]

Materials:

-

Primary Amine (R-NH₂, e.g., benzylamine, aniline) (1.2 equiv)[2]

Step-by-Step Methodology:

-

SNAr Displacement:

-

Charge a reaction vial with this compound (200 mg, 1.0 equiv) and n-Butanol (4 mL).

-

Add the primary amine (1.2 equiv) and Et₃N (2.0 equiv).[1][2]

-

Critical Checkpoint: Monitor the reaction by TLC (Hexane/EtOAc 1:1).[1][2] The starting material (Rf ~0.[2][4]4) should disappear, and a more polar intermediate (4-amino-3-formamido adduct) should appear.[1][2]

-

Heat at 80°C for 2-4 hours .

-

Note: If the amine is sterically hindered, increase temperature to 100°C or switch solvent to DMF.[2]

-

-

Cyclization (Ring Closure):

-

Once the intermediate is formed (confirmed by LC-MS, typically [M+H]+ corresponding to displacement), increase the temperature to 120°C (reflux) .[2]

-

Stir for an additional 4-8 hours. The high temperature promotes the intramolecular attack of the C4-amine nitrogen onto the formamide carbonyl, eliminating water.[2]

-

Observation: The reaction mixture often darkens.[2] Completion is indicated by the formation of a distinct, often fluorescent spot on TLC.[2]

-

-

Work-up & Purification:

Yield Expectations:

| Amine Type | Reaction Time (Step 1 / Step 2) | Typical Yield |

|---|---|---|

| Benzylamines | 2 h / 4 h | 75-85% |

| Anilines | 4 h / 8 h | 50-65% |

| Cycloalkylamines | 3 h / 6 h | 60-70% |[1][2]

Protocol B: Synthesis of 4,6-Dichloro-3-isocyanopyridine (Ugi Component)

The formamide group can be dehydrated to an isocyanide, enabling Multicomponent Reactions (MCRs) for rapid library generation.[1][2]

Methodology:

-

Dissolve this compound (1.0 equiv) in dry DCM (0.2 M) under Nitrogen.

-

Cool to -78°C.

-

Add Triethylamine (4.0 equiv) followed by dropwise addition of POCl₃ (1.2 equiv).[1][2]

-

Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.

-

Quench with saturated Na₂CO₃ solution (careful: gas evolution).

-

Extract with DCM.[1][2] The resulting isocyanide is pungent and should be used immediately in Ugi/Passerini reactions.[2]

Structural Validation & Quality Control

When characterizing the final imidazo[4,5-c]pyridine products, specific NMR signatures confirm the correct regiochemistry (cyclization at C4 vs C2).[2]

-

¹H NMR Diagnostic:

-

C2-H (Imidazole proton): Typically appears as a sharp singlet between δ 8.0 - 8.5 ppm.[1][2]

-

C7-H (Pyridine proton): The proton at position 7 (originally C2 of the pyridine) will appear as a singlet.[1][2] If cyclization occurred incorrectly (e.g., involving C2), the splitting pattern would differ.[2]

-

NOESY: A key NOE correlation should be observed between the N1-substituent (from the amine) and the C7-H proton of the pyridine ring, confirming the [4,5-c] fusion.[1][2]

-

Case Study: Imidazo[4,5-c]pyridines as Antiviral Scaffolds

The utility of this protocol is supported by research into 3-deazapurine nucleoside analogs.[1][2] In a study regarding solid-phase synthesis of imidazo[4,5-c]pyridines, the analogous 2,4-dichloro-3-nitropyridine was used.[1][2][5] The this compound offers a milder alternative to the nitro-reduction pathway, avoiding the use of iron/tin reductions which can trap heavy metals in the final drug candidate.[1][2]

Pathway Comparison:

-

Nitro Route: SNAr → Reduction (Fe/HCl) → Formylation → Cyclization (4 steps).[1][2]

-

Formamide Route (This Guide): SNAr → Cyclization (2 steps, One-pot).

This efficiency makes the formamide scaffold superior for high-throughput medicinal chemistry campaigns.[1][2]

References

-

Synthesis of Imidazo[4,5-c]pyridines: Kuduk, S. D., et al. "Synthesis of imidazo[4,5-c]pyridines."[2][6] Tetrahedron Letters, 2004.[2] (General methodology grounding).[1][2]

-

Solid-Phase Synthesis Strategy: "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, 2014.[2]

-

Formamide Dehydration: "N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts."[1][2] PubMed Central, 2022.[2]

-

Imidazopyridine Pharmacology: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2020.[2][7]

Sources

- 1. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-(4,6-dichloro-2-formamido-pyrimidin-5-yl)formamide (C6H4Cl2N4O2) [pubchemlite.lcsb.uni.lu]

- 3. SY271910,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fulir.irb.hr [fulir.irb.hr]

Application Note: N-(4,6-Dichloro-3-pyridyl)formamide as a Keystone Intermediate in Agrochemical Synthesis

Executive Summary

The synthesis of fused pyridine derivatives, particularly thiazolo[5,4-c]pyridines, has become a cornerstone in the development of modern microbiocidal and herbicidal agents[1]. At the heart of these synthetic pathways lies N-(4,6-dichloro-3-pyridyl)formamide , a highly versatile intermediate derived from 3-amino-4,6-dichloropyridine. This application note provides a comprehensive, self-validating guide to the synthesis, cyclization, and late-stage functionalization of this intermediate. By leveraging rigorous in-process controls (IPCs) and mechanistic insights, researchers can efficiently generate diverse agrochemical libraries, including potent pyridinium-based herbicides and oxadiazole-derived fungicides[2],[3].

Mechanistic & Structural Rationale

As a Senior Application Scientist, it is critical to understand why specific reagents and structural handles are chosen, rather than simply executing a recipe. The utility of this compound is driven by two primary mechanistic advantages:

The Dichloro Advantage

The presence of chlorine atoms at the 4- and 6-positions significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. In planta, this di-halo substitution provides essential metabolic stability, resisting rapid oxidative degradation by cytochrome P450 enzymes. Synthetically, it renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Intramolecular SNAr Cyclization

The formamide group at the 3-position serves as a precise structural handle for cyclization. When treated with a thionating agent, the formamide is converted into a transient thioformamide. The newly introduced sulfur atom acts as a potent internal nucleophile. Because the C4-chlorine is highly activated by both the ortho-pyridine nitrogen and the electron-withdrawing C6-chlorine, it functions as an excellent leaving group. This facilitates a rapid intramolecular SNAr, closing the thiazole ring to yield 6-chlorothiazolo[5,4-c]pyridine. This elegant cascade simultaneously builds the bicyclic pharmacophore and leaves the C6-chlorine available for subsequent late-stage functionalization[4].

Synthetic Pathway Visualization

Fig 1: Synthetic workflow from 3-amino-4,6-dichloropyridine to functionalized agrochemicals.

Quantitative Reaction Optimization

To establish a robust workflow, empirical data must drive reagent selection. The tables below summarize the optimization of the formylation and cyclization steps.

Table 1: Optimization of the Formylation of 3-Amino-4,6-dichloropyridine

| Entry | Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) & Observation |

| 1 | HCOOH (98%) | 100 | 12 | 45% | 85% (Significant hydrolysis observed) |

| 2 | HCOOH / Ac₂O (1:1.2) | 0 to RT | 4 | 92% | >98% (Optimal mixed anhydride method) |

| 3 | DMF / POCl₃ (Vilsmeier) | 0 to 60 | 6 | 30% | 70% (Complex mixture, side reactions) |

Table 2: Comparative Thionation/Cyclization Reagents

| Entry | Reagent | Solvent | Temp (°C) | IPC Observation | Isolated Yield (%) |

| 1 | P₂S₅ | Pyridine | 115 | Heavy polymeric byproducts | 35% |

| 2 | Lawesson's Reagent | Toluene | 110 | Clean conversion, single peak | 88% |

| 3 | KSCN / Br₂ | AcOH | 80 | Poor regioselectivity | 15% |

Causality Note: Lawesson's reagent is strictly preferred over P₂S₅. Its high solubility in non-polar solvents like toluene prevents the formation of intractable polymeric networks often seen with P₂S₅ in basic solvents, ensuring a clean cyclization profile[4].

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to guarantee experimental integrity before proceeding to the next step.

Protocol A: Synthesis of this compound

Objective: Formylate the sterically hindered and electronically deactivated 3-amino group without hydrolyzing the sensitive chloro substituents.

-

Mixed Anhydride Generation: In a dry, round-bottom flask under N₂, add Formic acid (98%, 5.0 eq) and cool to 0 °C. Dropwise, add Acetic anhydride (6.0 eq). Stir the mixture at 0 °C for 30 minutes to generate formyl acetate in situ.

-

Substrate Addition: Slowly add 3-amino-4,6-dichloropyridine (1.0 eq) as a solid. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

-

Validation & IPC (Critical):

-

TLC: Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. Elution with Hexane/EtOAc (1:1) must show complete consumption of the highly UV-active starting material (R_f = 0.6) and the appearance of the product (R_f = 0.3).

-

LC-MS: Direct injection must confirm the mass transition to [M+H]⁺ = 191.

-

-

Workup: Pour the reaction mixture slowly into crushed ice/water (10 volumes) under vigorous stirring. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford the title compound.

Protocol B: Thionation and Cyclization to 6-Chlorothiazolo[5,4-c]pyridine

Objective: Convert the formamide to a thioformamide and trigger an intramolecular SNAr to form the fused thiazole ring.

-

Reaction Setup: Suspend this compound (1.0 eq) in anhydrous toluene (0.2 M). Add Lawesson's Reagent (0.6 eq; note that each molecule of Lawesson's reagent donates two sulfur atoms).

-

Thermal Cyclization: Heat the mixture to reflux (110 °C) for 6 hours under N₂.

-

Validation & IPC (Critical):

-

LC-MS: Monitor the reaction every 2 hours. The intermediate thioformamide ([M+H]⁺ = 207) will appear transiently. Proceed to workup only when the mass transitions cleanly to the cyclized product ([M+H]⁺ = 171, noting the loss of HCl during cyclization).

-

-

Workup: Cool to RT, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient) to yield 6-chlorothiazolo[5,4-c]pyridine[3].

Protocol C: Late-Stage SNAr Functionalization

Objective: Displace the remaining C6-chlorine with an amine to generate a candidate agrochemical library.

-

Reaction Setup: Dissolve 6-chlorothiazolo[5,4-c]pyridine (1.0 eq) in anhydrous DMF (0.1 M). Add the desired nucleophile (e.g., a substituted aniline or aliphatic amine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Nucleophilic Substitution: Heat the mixture to 80 °C for 8 hours.

-

Validation & IPC (Critical):

-

¹H NMR (Crude): Evaporate a small aliquot and run a rapid ¹H NMR. The disappearance of the characteristic C6-adjacent pyridine proton shift confirms complete regioselective displacement.

-

-

Workup: Dilute with water, extract with dichloromethane, wash heavily with brine (to remove DMF), and purify via reverse-phase C18 chromatography (Water/Acetonitrile)[3].

References

-

[2] Title: WO2017178549 - MICROBIOCIDAL OXADIAZOLE DERIVATIVES Source: WIPO Patentscope URL: [Link]

-

[1] Title: WO 2017/178549 Al - Microbiocidal Oxadiazole Derivatives Source: Googleapis (WIPO PCT) URL: [Link]

-

[4] Title: US7700634B2 - (Indol-3-yl) heterocycle derivatives as agonists of the cannabinoid CB1 receptor Source: Google Patents URL:

-

[3] Title: WO2021110890A1 - Pyridinium derivatives as herbicides Source: Google Patents URL:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. WO2021110890A1 - Pyridinium derivatives as herbicides - Google Patents [patents.google.com]

- 4. US7700634B2 - (Indol-3-yl) heterocycle derivatives as agonists of the cannabinoid CB1 receptor - Google Patents [patents.google.com]

Application Note: Catalytic Regioselective Cross-Coupling of N-(4,6-Dichloro-3-pyridyl)formamide in Drug Discovery

Introduction & Strategic Significance

The 4,6-dichloro-3-aminopyridine scaffold is a highly privileged motif in medicinal chemistry, frequently serving as a core building block for kinase inhibitors, agrochemicals, and novel therapeutics. Among its derivatives, N-(4,6-Dichloro-3-pyridyl)formamide offers a unique synthetic advantage. The presence of the formamide group (-NHCHO) at the C3 position not only provides a handle for subsequent cyclization or deprotection but also exerts profound steric and electronic influences on the adjacent C4-Cl and C6-Cl bonds [1].

For drug development professionals, the primary synthetic challenge lies in differentiating the two carbon-chlorine bonds to achieve regioselective mono-functionalization, followed by a secondary cross-coupling to yield fully decorated, diverse pyridine libraries. This application note details the mechanistic causality, optimized conditions, and self-validating protocols for the sequential palladium-catalyzed cross-coupling of this compound.

Mechanistic Insights & Causality (E-E-A-T)

To design a successful cross-coupling workflow, one must understand the inherent reactivity of the substrate rather than relying on empirical screening alone.

Electronic Activation vs. Steric Shielding

In this compound, both the C4 and C6 positions are activated toward oxidative addition by the electron-withdrawing nature of the pyridine nitrogen (N1). However, their reactivity profiles differ significantly:

-

The C6 Position (Kinetically Favored): Located ortho to the pyridine ring nitrogen, the C6-Cl bond is highly electron-deficient due to strong inductive and resonance effects. It is sterically accessible, making it the kinetically favored site for the initial oxidative addition by electron-rich Pd(0) or Ni(0) species [1].

-

The C4 Position (Sterically Hindered): While electronically activated (being para to N1), the C4-Cl bond is sterically shielded by the adjacent C3-formamide group.

Base Selection and Formamide Sensitivity

A critical failure point in these reactions is the choice of base. The formamide proton is mildly acidic. Utilizing strong bases (e.g., NaOtBu or LiHMDS)—which are common in Buchwald-Hartwig aminations—often leads to the deprotonation of the formamide. This can trigger catalyst poisoning via stable Pd-amidate complex formation or induce unwanted intramolecular nucleophilic aromatic substitution (S_NAr), yielding fused oxazolo-pyridines[2]. Therefore, milder bases such as K₂CO₃ or Cs₂CO₃ are strictly required to maintain chemoselectivity.

Figure 1: Mechanistic pathway of regioselective oxidative addition at the C6 position.

Experimental Protocols

The following protocols describe a self-validating, sequential cross-coupling strategy: first, a regioselective Suzuki-Miyaura coupling at C6, followed by a Buchwald-Hartwig amination at the sterically hindered C4 position.

Protocol A: Regioselective C6 Suzuki-Miyaura Coupling

By utilizing a mild catalyst system and controlling the stoichiometry, the reaction can be arrested exactly after the first coupling event [2].

Reagents:

-

This compound (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.05 equiv, 1.05 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

K₂CO₃ (2.0 equiv, 2.0 mmol)

-

1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Degassing: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times).

-

Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe. The presence of water is critical to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation.

-

Reaction: Heat the mixture in an oil bath at 80 °C for 12 hours.

-

Self-Validating Checkpoint: Monitor the reaction via LC-MS. The starting material exhibits a characteristic 9:6:1 isotopic splitting pattern at m/z 191 [M+H]⁺ due to the two chlorine atoms. Successful mono-arylation at C6 will shift the mass and display a 3:1 isotopic pattern, confirming the retention of a single chlorine atom at C4.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C6-arylated intermediate.

Protocol B: Sequential C4 Buchwald-Hartwig Amination

With the C6 position functionalized, forcing conditions and a bulky bidentate ligand (e.g., Xantphos) are required to overcome the steric hindrance of the C3-formamide group and achieve C4 amination [3].

Reagents:

-

C6-Arylated Intermediate (1.0 equiv, 0.5 mmol)

-

Secondary Amine (e.g., Morpholine) (1.5 equiv, 0.75 mmol)

-

Pd₂(dba)₃ (0.05 equiv, 5 mol%)

-

Xantphos (0.10 equiv, 10 mol%)

-

Cs₂CO₃ (2.5 equiv, 1.25 mmol)

-

Toluene (5 mL)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon atmosphere, charge a sealed tube with the C6-arylated intermediate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Addition: Add anhydrous Toluene followed by the secondary amine.

-

Reaction: Seal the tube and heat to 100 °C for 16 hours. The high temperature and the large bite angle of Xantphos facilitate the challenging reductive elimination step at the sterically congested C4 position.

-

Self-Validating Checkpoint: Complete conversion is indicated by the disappearance of the 3:1 isotopic pattern in LC-MS, replaced by a single major peak (lacking M+2 chlorine isotopes) corresponding to the fully functionalized di-substituted pyridine.

-

Workup & Purification: Filter the crude mixture through a pad of Celite, eluting with CH₂Cl₂. Concentrate and purify via reverse-phase preparative HPLC to yield the final product.

Figure 2: Step-by-step experimental workflow for sequential dual cross-coupling.

Data Presentation & Optimization Summaries

The following tables summarize the quantitative optimization data for both coupling steps, illustrating the causality behind the chosen protocols.

Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling (C6 vs. C4)

| Entry | Catalyst / Ligand | Base | Temp (°C) | Yield C6-Product (%) | Yield C4-Product (%) | Diarylation (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 45 | 12 | 25 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 82 | < 5 | < 5 |

| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | 80 | 60 | 15 | 10 |

| 4 | Ni(cod)₂ / PPh₂Me | K₂CO₃ | 60 | 78 | < 2 | < 5 |

Note: Entry 2 demonstrates the optimal balance of reactivity and regiocontrol. Entry 4 highlights an emerging, cost-effective Nickel-catalyzed alternative [1].

Table 2: Scope of C4-Amination on C6-Arylated Intermediate

| Entry | Amine Nucleophile | Ligand | Base | Time (h) | Isolated Yield (%) |

| 1 | Morpholine | Xantphos | Cs₂CO₃ | 16 | 88 |

| 2 | Piperidine | Xantphos | Cs₂CO₃ | 16 | 85 |

| 3 | Aniline | BrettPhos | K₃PO₄ | 24 | 72 |

| 4 | N-Methylpiperazine | Xantphos | NaOtBu | 16 | < 10 (Decomp.) |

Note: Entry 4 resulted in decomposition due to the deprotonation of the C3-formamide group by the strong base NaOtBu, underscoring the necessity of using weaker bases like Cs₂CO₃ [3].

References

-

Title: Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights Source: ACS Catalysis, 2024, 14(9), 6404-6412. URL: [Link]

Application Note: Development of Assays for N-(4,6-Dichloro-3-pyridyl)formamide Activity

This Application Note is designed for researchers and drug discovery scientists developing bioassays for N-(4,6-Dichloro-3-pyridyl)formamide (hereafter referred to as NDPF ).

Based on the chemotype (an N-formylated aminopyridine), this compound exhibits two primary biological activities relevant to drug development:

-

Peptide Deformylase (PDF) Inhibition : The N-formyl group is a classic pharmacophore for chelating the metal ion (Fe²⁺/Ni²⁺) in the active site of bacterial PDF, making NDPF a potential antimicrobial agent.

-

Arylformamidase (AFMID) Substrate Specificity : The compound is a likely substrate for mammalian arylformamidases (e.g., Kynurenine Formamidase), converting it to the fluorescent/colorimetric metabolite 4,6-dichloro-3-aminopyridine .

This guide details protocols for both Target Inhibition (PDF) and Metabolic Stability (AFMID) .

Introduction & Mechanism of Action

This compound (NDPF) represents a halogenated pyridine formamide class often explored in antimicrobial research and agrochemistry. Its biological activity is governed by the lability and chelating properties of the formamide moiety.

Mechanistic Basis for Assay Design

-

Target A: Bacterial Peptide Deformylase (PDF)

-

Mechanism : PDF is an essential metalloprotease that removes the N-terminal formyl group from nascent bacterial proteins. NDPF acts as a transition-state analogue inhibitor . The formyl oxygen and amide nitrogen coordinate the active site metal (typically Fe²⁺ or Ni²⁺), blocking substrate access.

-

Assay Readout : Spectrophotometric measurement of formate release (coupled assay) or direct fluorescence polarization.

-

-

Target B: Arylformamidase (AFMID)

-

Mechanism : In mammalian systems, AFMID hydrolyzes N-formylarylamines. Understanding this hydrolysis is critical for determining the compound's metabolic stability and potential toxicity (release of the dichloro-aminopyridine).

-

Assay Readout : Colorimetric detection of the free amine (Diazo coupling) or HPLC-UV.

-

Primary Assay: Peptide Deformylase (PDF) Inhibition

Objective : Quantify the IC₅₀ of NDPF against bacterial PDF (e.g., E. coli or S. aureus PDF).

A. Assay Principle (Coupled Enzyme System)

Since PDF releases formate, a coupled reaction with Formate Dehydrogenase (FDH) is the most robust method. FDH converts Formate + NAD⁺

B. Materials & Reagents

| Component | Concentration / Specification |

| Enzyme | Recombinant E. coli PDF (Ni-bound form preferred for stability) |

| Substrate | Formyl-Met-Ala-Ser (fMAS) or Formyl-Methionine (fMet) |

| Coupling Enzyme | Formate Dehydrogenase (FDH) from Candida boidinii (Sigma) |

| Cofactor | NAD⁺ (2.5 mM stock) |

| Buffer | 50 mM HEPES, pH 7.2, 100 mM NaCl, 0.1 mg/mL BSA |

| Test Compound | NDPF (dissolved in 100% DMSO) |

| Control | Actinonin (Standard PDF inhibitor) |

C. Experimental Protocol

-

Preparation :

-

Dilute NDPF in DMSO to create a 10-point dose-response series (e.g., 100 µM to 0.1 nM).

-

Prepare Assay Mix : Buffer + NAD⁺ (1 mM final) + FDH (0.5 U/mL final) + PDF Enzyme (10–50 nM final).

-

-

Pre-Incubation :

-

Add 45 µL of Assay Mix to each well of a UV-transparent 96-well plate.

-

Add 1 µL of NDPF serial dilutions.

-

Incubate for 15 minutes at 25°C to allow inhibitor binding.

-

-

Reaction Initiation :

-

Add 5 µL of Substrate (fMAS, K_m concentration, typically 1–2 mM).

-

-

Kinetic Measurement :

-

Immediately monitor Absorbance at 340 nm every 30 seconds for 20 minutes on a microplate reader.

-

-

Data Analysis :

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Plot % Inhibition vs. Log[NDPF]. Fit to a 4-parameter logistic model to determine IC₅₀.

-

Secondary Assay: Metabolic Stability (Arylformamidase Hydrolysis)

Objective : Determine the rate of NDPF conversion to 4,6-dichloro-3-aminopyridine.

A. Assay Principle (Bratton-Marshall Reaction)

The hydrolysis product, 4,6-dichloro-3-aminopyridine , contains a primary aromatic amine. This can be diazotized and coupled to N-(1-naphthyl)ethylenediamine (Bratton-Marshall reagent) to form a magenta azo dye (

B. Protocol

-

Incubation :

-

Mix 10 µM NDPF with human liver microsomes (0.5 mg/mL) or recombinant AFMID in PBS (pH 7.4).

-

Incubate at 37°C.

-

Take aliquots at 0, 15, 30, 60 min.

-

-

Quenching :

-

Stop reaction with 10% Trichloroacetic acid (TCA). Centrifuge to pellet proteins.

-

-

Derivatization :

-

To 100 µL supernatant, add 50 µL 0.1% Sodium Nitrite (fresh). Incubate 3 min on ice.

-

Add 50 µL 0.5% Ammonium Sulfamate (to destroy excess nitrite). Incubate 2 min.

-

Add 50 µL 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride .

-

-

Detection :

-

Incubate 15 min at RT. Read Absorbance at 540 nm .

-

Quantify against a standard curve of synthetic 4,6-dichloro-3-aminopyridine.

-

Visualizations

Figure 1: Assay Logic & Signaling Pathway

The following diagram illustrates the dual pathways for NDPF: Inhibition of Bacterial PDF (Therapeutic Mode) and Hydrolysis by Host AFMID (Metabolic Mode).

Caption: Figure 1 : Dual-mode activity of NDPF. Left: Mechanism of PDF inhibition in bacteria. Right: Metabolic hydrolysis pathway in host systems used for stability assays.

Figure 2: Coupled Enzyme Assay Workflow

Detailed workflow for the PDF inhibition screen.

Caption: Figure 2 : Step-by-step workflow for the PDF-FDH coupled spectrophotometric assay.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the assay must pass these QC criteria:

-

Z-Factor : For high-throughput screening, the Z' factor must be > 0.5.

-

Where

is the signal of the vehicle control (0% inhibition) and

-

-

Linearity : The reaction must be linear (

) over the measurement window (0–20 min). -

Signal Window : The Total Signal (Enzyme + Substrate) should be at least 5x the Background (No Enzyme).

References

-

Clements, J. M., et al. (2001). "Antibiotic activity of BB-3497, a novel peptide deformylase inhibitor." Antimicrobial Agents and Chemotherapy.[1]

-

Lazennec, C., & Meinnel, T. (1997). "Formate dehydrogenase-coupled spectrophotometric assay of peptide deformylase." Analytical Biochemistry.

-

Wong, C. F., et al. (2012). "Arylformamidase: a novel target for metabolic stability." Drug Metabolism and Disposition.

-

PubChem Compound Summary . (2024). "4,6-Dichloropyridin-3-amine."[2][3][4][5]

Sources

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. 2450-71-7 | Prop-2-yn-1-amine | Rasagiline Related | Ambeed.com [ambeed.com]

- 3. 26452-80-2 | 2,4-Dichloropyridine | Chlorides | Ambeed.com [ambeed.com]

- 4. NBS | 1-Bromo-2,5-pyrrolidinedione | Halogenation Reagents | Ambeed.com [ambeed.com]

- 5. WO2015104688A1 - Bicyclic heterocyclyl derivatives as irak4 inhibitors - Google Patents [patents.google.com]

"high-throughput screening with N-(4,6-Dichloro-3-pyridyl)formamide"

Application Note: High-Throughput Screening with N-(4,6-Dichloro-3-pyridyl)formamide

Executive Summary

This application note details the strategic utilization of This compound (DCPF) as a "privileged scaffold" for the generation of focused small-molecule libraries in High-Throughput Screening (HTS). While DCPF itself is a chemical building block, its unique substitution pattern—featuring a directing formamide group adjacent to a reactive chloro-site—enables the rapid, regioselective synthesis of Imidazo[4,5-c]pyridine derivatives. These fused bicyclic heterocycles are bioisosteres of purines and are highly valued in drug discovery for targeting kinases, GPCRs, and epigenetic modulators.

This guide provides a validated workflow for transforming DCPF into a diversity-oriented library and executing a robust HTS campaign, emphasizing structure-activity relationship (SAR) data generation.

Scientific Rationale & Chemistry

The "Privileged" Scaffold

This compound serves as a linchpin for Diversity-Oriented Synthesis (DOS) . Its utility stems from its ability to undergo sequential, orthogonal reactions that introduce chemical diversity at two distinct vectors (R1 and R2) around a rigid core.

-

Vector 1 (R1): The chlorine at the C4 position is activated for Nucleophilic Aromatic Substitution (SNAr) by primary amines. The adjacent formamide group facilitates subsequent cyclodehydration to form the imidazole ring.

-

Vector 2 (R2): The chlorine at the C6 position remains intact during the initial cyclization, serving as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in a later step.

Mechanism of Action (Library Synthesis)

The core workflow involves a "Displace-Cyclize-Couple" strategy:

-

Displacement: Reaction with primary amines (R1-NH₂) displaces the C4-chloro.

-

Cyclization: Thermal or acid-mediated dehydration condenses the new secondary amine with the pendant formamide to close the imidazole ring.

-

Functionalization: The C6-chloro is coupled with boronic acids (R2-B(OH)₂) to complete the library member.

Figure 1: Synthetic pathway transforming the DCPF building block into a bioactive imidazo[4,5-c]pyridine library.

Experimental Protocol: Library Generation

Objective: Synthesize a 96-member focused library for HTS.

Materials

-

Scaffold: this compound (>98% purity).

-

Reagents: Diversity set of 8 Primary Amines (R1), 12 Boronic Acids (R2), DIPEA, Pd(dppf)Cl₂, Cs₂CO₃.

-

Solvents: DMA (Dimethylacetamide), 1,4-Dioxane, Water.

-

Equipment: 96-well deep-well reaction blocks, centrifugal evaporator, LC-MS.

Step-by-Step Workflow

Phase 1: SNAr and Cyclization (Formation of the Core)

-

Preparation: Dissolve DCPF (1.0 eq) in DMA (0.2 M).

-

Dispensing: Aliquot 500 µL of DCPF solution into each well of a 96-well block.

-

Reagent Addition: Add unique Primary Amines (1.2 eq) and DIPEA (2.0 eq) to designated wells (Columns 1-12).

-

Reaction: Seal and heat at 120°C for 4 hours.

-

Note: The high temperature promotes both the SNAr displacement and the subsequent thermal cyclization of the formamide.

-

-

Work-up: Evaporate solvent. Resuspend in EtOAc/Water, wash, and concentrate the organic phase.

-

Checkpoint: Verify ring closure via LC-MS (Look for M+1 corresponding to the cyclized product, mass = MW_amine + MW_scaffold - HCl - H₂O).

-

Phase 2: C6 Functionalization (Suzuki Coupling)

-

Resuspension: Dissolve the crude cyclized cores in 1,4-Dioxane.

-

Catalyst Mix: Prepare a master mix of Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ (2 M aq. solution).

-

Dispensing: Add unique Boronic Acids (1.5 eq) to the rows (A-H).

-

Reaction: Add catalyst mix, seal under N₂, and heat at 90°C for 12 hours.

-

Purification: Filter through a silica plug or perform prep-HPLC purification for HTS-ready stocks.

High-Throughput Screening (HTS) Workflow

Once the library is synthesized, it is screened against a target. This protocol assumes a Kinase Target (e.g., EGFR or BRAF) using a TR-FRET assay.

Assay Principle (TR-FRET)

The assay measures the inhibition of kinase activity.

-

Tracer: A biotinylated peptide substrate.

-

Detection: Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

-

Signal: Phosphorylation brings Donor and Acceptor close, generating a FRET signal. Inhibitors decrease this signal.

Screening Protocol

| Step | Action | Volume | Notes |

| 1 | Compound Transfer | 50 nL | Transfer library compounds (10 mM DMSO stock) to 384-well assay plate using an acoustic dispenser (e.g., Echo). Final conc: 10 µM. |

| 2 | Enzyme Addition | 5 µL | Add Kinase (0.5 nM) in assay buffer. Incubate 10 min for compound-enzyme binding. |

| 3 | Substrate Start | 5 µL | Add ATP (Km conc.) and Biotin-Peptide substrate. |

| 4 | Reaction | - | Incubate at RT for 60 minutes. |

| 5 | Detection | 10 µL | Add Stop Solution containing Eu-Antibody and SA-APC. |

| 6 | Read | - | Read Fluorescence (Ex 337nm / Em 665nm & 615nm) on a multimode plate reader. |

Data Analysis & Hit Selection

-

Ratio Calculation: Calculate TR-FRET Ratio =

. -

Normalization: Convert to % Inhibition relative to High Control (DMSO only) and Low Control (EDTA/known inhibitor).

-

Hit Definition: Compounds showing >50% inhibition at 10 µM are flagged as hits.

-

SAR Visualization: Use the R1/R2 matrix to identify structure-activity trends.

Figure 2: Logic flow for screening the DCPF-derived library.

Case Study: Kinase Inhibition

In an internal validation study, a 96-member library based on DCPF was screened against c-Met kinase .

-

R1 (Amine): Varied steric bulk (Methyl, Isopropyl, Benzyl).

-

R2 (Boronic Acid): Varied electronics (Phenyl, Pyridyl, Indolyl).

-

Result: Compounds with R1 = Benzyl and R2 = 3-Pyridyl showed the highest potency (IC₅₀ = 45 nM).

References

-

Synthesis of Imidazo[4,5-c]pyridines

- Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acyl

- Source: ResearchG

-

URL:[Link]

-

Scaffold Utility in Drug Discovery

-

Palladium Catalyzed Amidation/Cyclization

Sources

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]

Application Note: Scale-Up Synthesis of N-(4,6-Dichloro-3-pyridyl)formamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(4,6-Dichloro-3-pyridyl)formamide , a critical intermediate in the development of kinase inhibitors (e.g., BRAF inhibitors). The synthesis addresses specific process challenges, including the chemoselective reduction of a chloronitropyridine without dehalogenation and the controlled formylation of an electron-deficient amine.

The protocol utilizes a two-step sequence starting from 4,6-dichloro-3-nitropyridine , optimized for kilogram-scale production with an emphasis on safety, yield, and purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid common pitfalls in pyridine chemistry, specifically the lability of C-Cl bonds during reduction and the low nucleophilicity of the 3-aminopyridine core.

Reaction Scheme

Figure 1: Two-step synthetic pathway designed for chemoselectivity and scalability.

Strategic Rationale

-

Step 1 (Reduction): We utilize Iron powder in Acetic Acid rather than catalytic hydrogenation (H₂/Pd-C).

-

Causality: Catalytic hydrogenation on polychlorinated pyridines frequently leads to hydrodehalogenation (loss of Cl), producing impurities that are difficult to separate. The Fe/AcOH mediated reduction is highly chemoselective for the nitro group.

-

-

Step 2 (Formylation): We employ Acetic Formic Anhydride (AFA) generated in situ.[1]

-

Causality: The electron-withdrawing chlorine atoms at positions 4 and 6 significantly reduce the nucleophilicity of the C3-amine. Standard reflux with ethyl formate is often too slow. AFA is a potent electrophile that drives the reaction to completion at room temperature.

-

Detailed Protocols

Step 1: Synthesis of 3-Amino-4,6-dichloropyridine

Objective: Reduce the nitro group while preserving the 4,6-dichloro substitution pattern.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol (Scale) | Role |

| 4,6-Dichloro-3-nitropyridine | 192.99 | 1.0 | 100.0 g | Starting Material |

| Iron Powder (325 mesh) | 55.85 | 4.0 | 115.8 g | Reductant |

| Acetic Acid (Glacial) | 60.05 | Solvent | 500 mL | Solvent/Proton Source |

| Water | 18.02 | Co-solv | 100 mL | Solubilizer |

| Ethyl Acetate | - | - | 1.5 L | Extraction Solvent |

Experimental Procedure

-

Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer (overhead), reflux condenser, and internal temperature probe.

-

Dissolution: Charge 4,6-Dichloro-3-nitropyridine (100 g) and Glacial Acetic Acid (500 mL) into the flask. Stir to dissolve. Add Water (100 mL).

-

Activation: Heat the mixture to 50°C .

-

Addition (Critical): Add Iron powder (115.8 g) portion-wise over 1 hour.

-

Process Note: The reaction is exothermic.[1] Monitor temperature closely and maintain between 55–65°C by adjusting addition rate. Do not exceed 70°C to prevent thermal runaway.

-

-

Reaction: After addition is complete, stir at 60°C for 2 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).

-

Workup:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate (300 mL).

-

Concentrate the filtrate under reduced pressure to remove most acetic acid.

-

Dilute residue with Water (500 mL) and adjust pH to ~8–9 using saturated Na₂CO₃ solution.

-

Extract with Ethyl Acetate (3 x 400 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate to dryness.

-

-

Yield: Expect ~80–85 g (90–95%) of off-white to tan solid.

Step 2: Synthesis of this compound

Objective: Formylate the sterically hindered and electron-deficient amine.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol | Role |

| 3-Amino-4,6-dichloropyridine | 163.00 | 1.0 | 80.0 g | Substrate |

| Formic Acid (98%) | 46.03 | 10.0 | 185 mL | Reagent/Solvent |

| Acetic Anhydride | 102.09 | 2.5 | 116 mL | Activation Agent |

| Dichloromethane (DCM) | - | Solvent | 400 mL | Solvent |

Experimental Procedure

-

AFA Preparation (In Situ):

-

Reaction:

-

Dissolve 3-Amino-4,6-dichloropyridine (80 g) in DCM (400 mL).

-

Add the cold AFA solution to the amine solution slowly via addition funnel over 45 minutes.

-

Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–4 hours.

-

-

Workup & Isolation:

-

Quench: Pour the reaction mixture slowly into Ice Water (1 L) with vigorous stirring.

-

Neutralization: Carefully neutralize the aqueous layer with 50% NaOH or solid Na₂CO₃ to pH 7.

-

Separation: Separate the organic layer. Extract aqueous layer with DCM (2 x 200 mL).

-

Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to obtain pure product.

-

Workup Flowchart

Figure 2: Downstream processing workflow for isolation of the formamide.

Process Safety & Quality Control

Critical Safety Hazards

-

Exotherm Control: The mixing of Formic Acid and Acetic Anhydride is exothermic.[1] It must be performed at low temperature (0°C) to prevent decomposition of Formic Acid to CO gas (pressure hazard).

-

Nitropyridine Handling: Chloronitropyridines can be energetic.[9] Avoid reduced pressure distillation of the nitro starting material; use recrystallization for purification if needed.

Analytical Specifications (QC)

-

Appearance: White to off-white crystalline solid.

-

1H NMR (DMSO-d6): Diagnostic signals:

-

Formyl proton (-CHO): Singlet/Doublet at ~8.3–9.5 ppm (rotamers possible).

-

Amide proton (-NH): Broad singlet at ~10.0 ppm.

-

Pyridine protons: Singlets at C2 and C5 positions (chemical shifts dependent on solvent).

-

-

Purity (HPLC): >98.0% (Area %).

References

-

Chemoselective Reduction of Chloronitropyridines

- Mixed Anhydride Formylation Protocol: Source: Organic Syntheses, Coll. Vol. 6, p. 190 (1988). "Formylation of Amines with Formic Acetic Anhydride." Context: Standardizes the in-situ generation of AFA for electron-deficient amines.

- Source: Thermo Fisher Scientific SDS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. biotage.com [biotage.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 6. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. discovery.researcher.life [discovery.researcher.life]

Troubleshooting & Optimization

Technical Support Center: N-(4,6-dichloro-3-pyridyl)formamide Synthesis Optimization

Welcome to the technical support center for the synthesis and optimization of N-(4,6-dichloro-3-pyridyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into this specific synthetic transformation. Our goal is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize this procedure with confidence.

Synthesis Overview: The Formylation of 3-Amino-4,6-dichloropyridine

The synthesis of this compound is achieved through the formylation of 3-amino-4,6-dichloropyridine. While several formylating agents can be employed, a robust and scalable method involves the use of a mixed anhydride of formic acid and acetic anhydride, or via the Vilsmeier-Haack reaction. The latter is often preferred for its high reactivity and reliability.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). This electrophilic species then formylates the amino group of the pyridine substrate.

Technical Support Center: Purification of N-(4,6-Dichloro-3-pyridyl)formamide

Welcome to the technical support center for the purification of N-(4,6-Dichloro-3-pyridyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this key chemical intermediate. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary based on the synthetic route. However, common impurities include:

-

Unreacted Starting Materials: Such as 3-amino-4,6-dichloropyridine.

-

Over-reacted or Side-Products: Depending on the formylating agent used, side reactions can occur. For instance, if using a Vilsmeier-Haack type reagent, residual complexing agents may be present.[1]

-

Isomeric Impurities: If the starting materials are not pure, isomeric dichloropyridyl formamides could be present.

-

Degradation Products: Formamides can be susceptible to hydrolysis back to the amine, especially under acidic or basic conditions.[2]

Q2: Which purification methods are generally most effective for this compound?

A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The two most common and effective methods are:

-

Recrystallization: This is often the most efficient method for removing minor impurities and obtaining a highly crystalline final product, provided a suitable solvent system can be identified.[3][4]

-

Column Chromatography: For complex impurity profiles or when high purity is required from a challenging crude mixture, silica gel column chromatography is a versatile option.[1][5]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve the this compound poorly at room temperature but readily at an elevated temperature.[4][6] A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents with differing polarities (e.g., hexanes, ethyl acetate, isopropanol, water, and mixtures thereof). For dichlorinated pyridine derivatives, mixtures of an alcohol and water have been shown to be effective.[3]

Troubleshooting Guide

Low Purity After Purification

Q4: My final product shows low purity by HPLC/NMR after recrystallization. What went wrong?

A4: Low purity after recrystallization can stem from several factors:

-

Inappropriate Solvent Choice: If the impurities have similar solubility profiles to the product in the chosen solvent, co-crystallization can occur. Re-evaluate your solvent system.

-

Cooling Rate: Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice (occlusion).[3] Ensure a slow and controlled cooling process to allow for the formation of purer crystals.[3]

-

Insufficient Washing: The crystals should be washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[3]

Q5: I'm observing peak tailing for my compound during HPLC analysis, making purity assessment difficult. How can I resolve this?

A5: Peak tailing for pyridine-containing compounds is a common issue in reverse-phase HPLC.[7] It is often caused by the interaction of the basic pyridine nitrogen with residual acidic silanol groups on the silica-based stationary phase.[7] To mitigate this:

-

Use a Mobile Phase Additive: Incorporate a small amount of a competing base, like triethylamine (TEA), or an acid, like formic acid or trifluoroacetic acid (TFA), into your mobile phase.[6][7] An acidic modifier will protonate the pyridine nitrogen, which can improve peak shape.[6]

-

Adjust Mobile Phase pH: Lowering the pH of the mobile phase can also help to protonate the silanol groups, reducing their interaction with your basic analyte.[7]

Poor Yield

Q6: My yield is very low after column chromatography. Where could I have lost my product?

A6: Product loss during chromatography can occur at several stages:

-

Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to the acidic silica gel. Deactivating the silica gel with a base like triethylamine in the eluent can help.[6]

-

Product Instability: The compound may be degrading on the silica gel. This can be tested by spotting a solution of the pure compound on a TLC plate, letting it sit for an extended period, and then eluting to see if degradation spots appear.[6]

-

Improper Fraction Collection: The elution profile of your compound may be broader than anticipated. Ensure you are collecting a sufficient number of fractions and monitoring them carefully by TLC.

Q7: I'm losing a significant amount of product during recrystallization. How can I improve my recovery?

A7: Low recovery in recrystallization is often due to:

-

Using Too Much Solvent: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

-

Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a substantial amount. Ensure your filtration apparatus is pre-heated.[3]

-

Incomplete Crystallization: Ensure the solution has been cooled sufficiently (an ice bath can be used) to maximize the precipitation of the product.[4]

Product Instability

Q8: My purified this compound seems to be degrading over time. What are the storage recommendations?

A8: Formamides can be sensitive to moisture and extreme pH.[2][8] For long-term stability, store the purified solid in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Experimental Protocols

Protocol 1: Recrystallization

-

Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system.

-

Dissolution: In an appropriately sized flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent and begin heating with stirring. Continue to add small portions of the solvent until the solid is just fully dissolved at the boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[3][4]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[3]

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring there are no air bubbles or cracks.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used for dissolution, it is preferable to adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

-